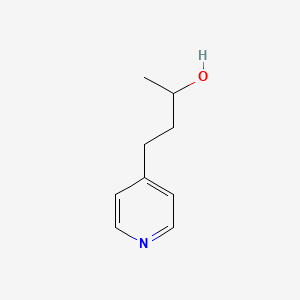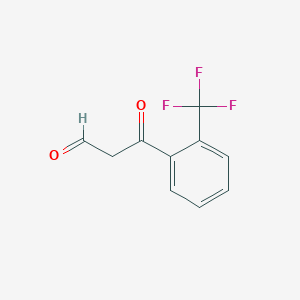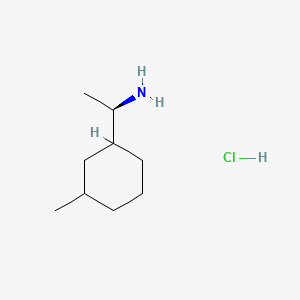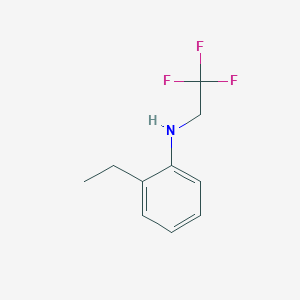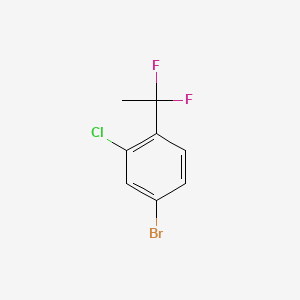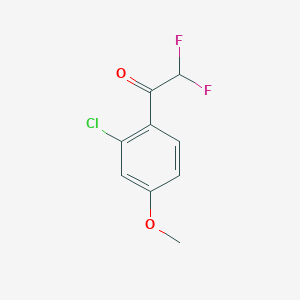
2-(Methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid is a compound that features a unique combination of a methylamino group and a triazole ring attached to a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Attachment of the Methylamino Group: The methylamino group can be introduced via a nucleophilic substitution reaction using methylamine.
Formation of the Butanoic Acid Backbone: The butanoic acid backbone can be constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Michael addition.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(Methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction, can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-(Methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or catalysts.
作用機序
The mechanism of action of 2-(Methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring and methylamino group may play crucial roles in binding to these targets, potentially modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: This compound features a triazole ring attached to a benzoic acid backbone.
5-(1H-1,2,4-Triazol-1-yl)-1,3-benzenedicarboxylic acid: This compound has a triazole ring attached to a benzenedicarboxylic acid backbone.
Uniqueness
2-(Methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoic acid is unique due to the presence of both a methylamino group and a triazole ring on a butanoic acid backbone. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C7H12N4O2 |
|---|---|
分子量 |
184.20 g/mol |
IUPAC名 |
2-(methylamino)-4-(1,2,4-triazol-1-yl)butanoic acid |
InChI |
InChI=1S/C7H12N4O2/c1-8-6(7(12)13)2-3-11-5-9-4-10-11/h4-6,8H,2-3H2,1H3,(H,12,13) |
InChIキー |
QAZOXFQXTFSRAW-UHFFFAOYSA-N |
正規SMILES |
CNC(CCN1C=NC=N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



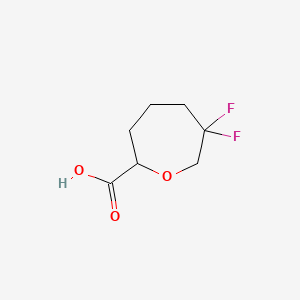
![2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine](/img/structure/B13623666.png)
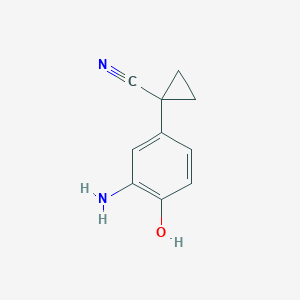
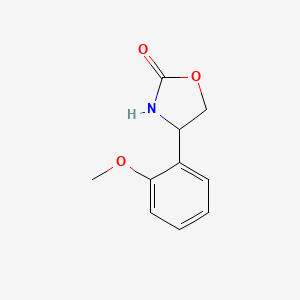
![3-[4-(Propan-2-yl)phenyl]pyrrolidine](/img/structure/B13623693.png)
